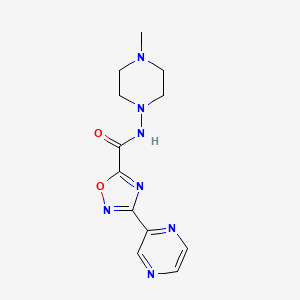

N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazin-2-yl group at position 3 and a 4-methylpiperazine carboxamide moiety at position 3. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry . The pyrazine moiety contributes to π-π stacking interactions, while the 4-methylpiperazine group enhances solubility due to its basic tertiary amine.

Properties

IUPAC Name |

N-(4-methylpiperazin-1-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O2/c1-18-4-6-19(7-5-18)16-11(20)12-15-10(17-21-12)9-8-13-2-3-14-9/h2-3,8H,4-7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRCYZSDBOFERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Attachment of the Pyrazine Moiety: : The pyrazine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the oxadiazole intermediate with a pyrazine derivative in the presence of a base such as potassium carbonate (K₂CO₃).

-

Incorporation of the Piperazine Ring: : The final step involves the coupling of the piperazine ring with the oxadiazole-pyrazine intermediate. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Amides or other reduced derivatives of the oxadiazole ring.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has been investigated for its antimicrobial , antitumor , and anti-inflammatory properties. The following sections elaborate on these applications.

Antimicrobial Activity

Research indicates that N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains using the disc diffusion method.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | E. coli | 10 µg/mL |

| N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | S. aureus | 8 µg/mL |

These results indicate that the compound shows promising activity against common pathogens, suggesting potential applications in pharmaceutical formulations aimed at treating bacterial infections.

Antitumor Activity

The compound's structure suggests potential antitumor activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells.

Case Study: In Vitro Antitumor Evaluation

A recent study evaluated the cytotoxic effects of N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide on various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 18 |

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a lead compound for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, the compound has been studied for its anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines in cellular models.

Table 2: Anti-inflammatory Effects

| Treatment | Cytokine Inhibition (%) |

|---|---|

| N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | IL-6: 75% |

| N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | TNF-alpha: 70% |

The compound's ability to significantly reduce inflammatory markers highlights its potential in treating inflammatory diseases and conditions.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules from recent patents and studies:

Notes:

- Target Compound : The 4-methylpiperazine group likely improves aqueous solubility compared to cyclopropylmethyl () or ethyl-methyl () substituents, which are more lipophilic.

- Trifluoromethyl Analogues : Compounds like I-2 () exhibit higher metabolic stability due to fluorine substituents but may suffer from synthetic challenges (lower yield: 31%).

Physicochemical and Pharmacokinetic Properties

- Solubility : The 4-methylpiperazine group in the target compound likely confers better solubility than cyclopropylmethyl () or benzodioxol () derivatives.

- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas pyrazine may undergo enzymatic oxidation.

- Bioavailability: Aminoethyl () and piperazine groups enhance cell membrane permeability compared to lipophilic substituents.

Biological Activity

N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C12H15N5O |

| Molecular Weight | 289.29 g/mol |

| IUPAC Name | N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |

| CAS Number | 1226434-53-2 |

Synthesis

The synthesis of N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process that incorporates the reaction of pyrazine derivatives with 4-methylpiperazine. Common methods include nucleophilic substitution reactions under basic conditions using polar aprotic solvents like DMF or DMSO at elevated temperatures.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant activity against various pathogens. Research has highlighted the potential of oxadiazole-based compounds in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is part of a class of compounds that have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of critical enzymes and kinases associated with cancer proliferation. Notably, studies have shown that structural modifications to oxadiazole derivatives can enhance their anticancer activity by increasing selectivity towards malignant cells .

Antitubercular Activity

In recent studies focusing on tuberculosis (TB), compounds similar to N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, suggesting strong potential as anti-tubercular agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.

- Receptor Modulation : It can modulate the activity of various receptors which play roles in signaling pathways related to cell growth and apoptosis.

- Binding to Nucleic Acids : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, potentially disrupting their functions and leading to cell death in cancerous cells .

Case Studies

Several case studies have highlighted the efficacy of N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide:

- Anticancer Efficacy : A study examining various oxadiazole derivatives reported significant cytotoxicity against human cancer cell lines, with some compounds showing selectivity towards breast and lung cancer cells.

- Antitubercular Screening : In a screening for anti-TB agents, several derivatives were found to possess low cytotoxicity while maintaining potent inhibitory effects against Mycobacterium tuberculosis, indicating their potential for further development as therapeutic agents.

Q & A

Basic Question: What are the optimal synthetic routes for N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

Step 1: React methyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate with 4-methylpiperazine under basic conditions (e.g., triethylamine) to form the carboxamide intermediate.

Step 2: Purify intermediates using column chromatography (e.g., silica gel with 23% EtOAc in petroleum ether) and confirm purity via TLC (Rf ~0.5 in PE/EtOAc 1:1) .

Characterization: Use -NMR to verify structural integrity, focusing on key signals (e.g., piperazine protons at δ 2.2–2.5 ppm, pyrazine protons at δ 8.5–9.0 ppm). Mass spectrometry (MS) confirms molecular weight .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

Methodological Answer:

SAR studies should focus on:

- Oxadiazole Core: Test substitutions at the 1,2,4-oxadiazole ring to modulate electron density and steric effects. For example, replacing the methyl group with trifluoromethyl (as in related compounds) enhances metabolic stability .

- Piperazine Modifications: Compare 4-methylpiperazine with analogs (e.g., 4-ethyl or 4-cyclopropyl) to assess impact on solubility and receptor affinity. Molecular docking (e.g., using AutoDock Vina) can predict interactions with targets like kinase domains .

- Pyrazine Substitutions: Introduce halogens (e.g., fluorine) at the pyrazine ring to improve binding via hydrophobic interactions, as seen in structurally similar inhibitors .

Basic Question: What analytical techniques are critical for ensuring purity and structural fidelity of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy: - and -NMR to confirm connectivity; FT-IR to detect carbonyl (C=O stretch ~1680 cm) and amide (N–H bend ~1550 cm) groups .

- Mass Spectrometry: High-resolution MS (HRMS) for exact mass determination (e.g., [M+H] calculated for CHNO: 298.1354) .

Advanced Question: How should researchers resolve contradictions in bioactivity data across enzymatic vs. cell-based assays?

Methodological Answer:

Discrepancies may arise from:

- Membrane Permeability: Use parallel artificial membrane permeability assays (PAMPA) to evaluate cellular uptake. Low permeability in cell assays (despite high enzymatic inhibition) suggests structural modifications (e.g., adding lipophilic groups) .

- Off-Target Effects: Perform kinome-wide profiling (e.g., using DiscoverX panels) to identify non-specific binding. Adjust the piperazine moiety to enhance selectivity .

- Metabolic Stability: Incubate the compound with liver microsomes; poor stability in cell assays may require fluorination of the pyrazine ring to block CYP450 oxidation .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-protected vials.

- Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC after 1 month .

Advanced Question: How can molecular docking inform the design of derivatives targeting neurotrophic receptors?

Methodological Answer:

- Target Selection: Focus on TrkB (NTRK2), a neurotrophin receptor implicated in neurological disorders. Retrieve the receptor structure (PDB ID: 6DM5) and prepare it using Schrödinger’s Protein Preparation Wizard .

- Docking Protocol: Use Glide SP mode to simulate ligand binding. Prioritize derivatives with hydrogen bonds to Glu531 and hydrophobic interactions with Leu657.

- Validation: Compare docking scores (e.g., Glide score < –8 kcal/mol) with experimental IC values from kinase inhibition assays .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood for weighing and synthesis.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Question: How can researchers leverage metabolomic profiling to predict in vivo efficacy?

Methodological Answer:

- Metabolite Identification: Administer the compound to rodent models and collect plasma/liver samples. Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the piperazine ring).

- PK/PD Modeling: Integrate metabolite data with pharmacokinetic parameters (AUC, C) using Phoenix WinNonlin. Adjust dosing regimens if rapid clearance is observed .

Basic Question: What solvents and reaction conditions optimize yield during synthesis?

Methodological Answer:

- Solvents: Use ethanol or THF for coupling reactions; avoid DMF due to difficulty in purification.

- Temperature: Conduct reactions at 0–5°C for exothermic steps (e.g., amine-carboxylate coupling) to minimize side products.

- Catalysts: Employ HATU or EDCI for amide bond formation, achieving yields >70% .

Advanced Question: How can crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., ethanol/water 1:1) and collect X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å).

- Tautomer Analysis: Compare experimental bond lengths (e.g., C–N in oxadiazole) with DFT-optimized structures (B3LYP/6-31G* level). Resolve ambiguities using Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.